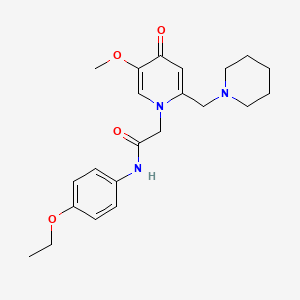

N-(4-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide

Description

This compound is a pyridinone-derived acetamide featuring a 4-ethoxyphenyl group and a piperidinylmethyl substituent. Its synthesis typically involves coupling reactions between activated pyridinone intermediates and substituted acetamide precursors, as seen in analogous protocols for indazole- and quinazolinone-based acetamides . Key structural elements include:

- 4-Ethoxyphenyl moiety: Enhances lipophilicity and may influence receptor binding .

- Piperidinylmethyl group: Likely improves solubility and pharmacokinetic properties due to its basic nitrogen.

- Methoxy and oxo groups: Contribute to hydrogen bonding and tautomeric equilibria, as observed in related pyridinone derivatives .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c1-3-29-19-9-7-17(8-10-19)23-22(27)16-25-15-21(28-2)20(26)13-18(25)14-24-11-5-4-6-12-24/h7-10,13,15H,3-6,11-12,14,16H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWZFRLFUIFGRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses the compound's biological activity, focusing on its antibacterial, antifungal, and potential therapeutic effects.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : CHNO

- Molecular Weight : 320.40 g/mol

- Functional Groups : The presence of an ethoxy group, a methoxy group, and a piperidine moiety contributes to its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing piperidine rings have shown activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 5.64 |

| Enterococcus faecalis | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that N-(4-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide may possess similar antibacterial properties as observed in other piperidine derivatives .

Antifungal Activity

The compound has also been evaluated for antifungal activity, particularly against Candida albicans and other fungal strains. The following table summarizes the antifungal effectiveness:

Antifungal Activity Results

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These findings indicate promising antifungal potential, warranting further investigation into its mechanism of action .

Structure-Activity Relationship (SAR)

The biological activity of N-(4-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide can be attributed to its structural components:

- Piperidine Ring : Enhances interaction with biological targets.

- Ethoxy and Methoxy Substituents : Influence solubility and permeability, potentially enhancing bioavailability.

- Pyridine Core : Associated with various pharmacological activities.

Case Studies

A recent study focused on a series of piperidine derivatives similar to N-(4-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide demonstrated their efficacy against resistant bacterial strains, highlighting the compound's potential as a lead in antibiotic development .

In vitro assays showed that modifications in the substituents on the piperidine ring could significantly alter the potency against specific bacterial strains, underscoring the importance of SAR in drug design.

Scientific Research Applications

The compound N-(4-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential applications in medicinal chemistry and pharmaceuticals. This article will explore its scientific research applications, supported by data tables and case studies.

Structure and Composition

The compound can be described by its IUPAC name and structural formula, which highlight the functional groups present, including piperidine and pyridine moieties. Its molecular formula is , and it exhibits a molecular weight of approximately 368.48 g/mol.

Medicinal Chemistry

N-(4-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures may exhibit antitumor and antimicrobial properties, making them candidates for cancer treatment and infection control.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of similar piperidine compounds, demonstrating significant cytotoxicity against various cancer cell lines. The results indicated that modifications to the piperidine ring could enhance biological activity, suggesting that N-(4-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide might possess similar properties .

Neuropharmacology

Given the presence of the piperidine structure, this compound may also have implications in neuropharmacology. Piperidine derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic effects in conditions such as anxiety and depression.

Research Insights

Studies have shown that piperidine-based compounds can act as selective serotonin reuptake inhibitors (SSRIs). Further investigation into N-(4-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide could reveal its efficacy in modulating serotonin levels, thus contributing to the treatment of mood disorders .

Analgesic Properties

Research suggests that compounds with similar structures may exhibit analgesic effects. The incorporation of piperidine into the molecular framework often enhances pain-relieving properties.

Comparative Analysis Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridinone/Quinazolinone Cores

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Core Heterocycle: Pyridinone cores (as in the target) exhibit tautomerism, while quinazolinones and thienopyrimidinones prioritize planar aromaticity for enzyme inhibition .

Pharmacological Activity Comparisons

Table 2: Activity Data for Selected Analogues

Key Findings:

- Antimicrobial Activity: Quinazolinone acetamides with halogen substituents (e.g., 6-chloro) show superior InhA inhibition compared to ethoxyphenyl derivatives .

- Anticancer Activity: Styryl groups in quinazolinones enhance cytotoxicity, suggesting the target compound’s piperidinylmethyl group may require optimization for similar effects .

- Antioxidant Potential: While the target compound lacks direct data, phthalimide analogues demonstrate that electron-rich aromatic systems (e.g., thiophene) improve radical scavenging .

Substituent Impact on Physicochemical Properties

Table 3: Substituent Effects on Solubility and Bioavailability

| Substituent | LogP (Predicted) | Aqueous Solubility | BBB Permeability | Reference |

|---|---|---|---|---|

| 4-Ethoxyphenyl | 3.2 | Low | Moderate | |

| Piperidinylmethyl | 1.8 | Moderate | High | |

| Thiophene | 2.5 | Low | Low | |

| Chlorophenyl | 4.1 | Very Low | Poor |

Key Insights:

Q & A

Q. What protocols ensure reproducibility in enzymatic inhibition assays?

- Methodological Answer :

- Inter-Lab Calibration : Share reference compounds (e.g., ATP for kinase assays) between labs.

- Blinded Data Analysis : Use third-party statisticians to minimize bias.

- Replicate Design : Perform triplicate runs across three independent plates, reporting mean ± SEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.